Benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Description
Benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic β-lactam derivative characterized by a complex heterocyclic core. Its structure includes a 4-thia-1-azabicyclo[3.2.0]heptane scaffold, modified with a triazol-1-ylmethyl substituent at position 3, a methyl group, and multiple oxo groups at positions 4 and 5. This compound belongs to a class of synthetic β-lactams designed to resist hydrolysis by β-lactamases, enzymes that confer antibiotic resistance in bacteria .
Properties
IUPAC Name |
benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-23(15-26-13-12-24-25-26)21(27-18(28)14-19(27)33(23,30)31)22(29)32-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,19-21H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGXFQIAGFMIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 1,2,3-Triazole
The most widely reported method involves introducing the triazole moiety via nucleophilic substitution. A penicillanic acid derivative (e.g., 2β-chloromethyl penam carboxylate) reacts with 1H-1,2,3-triazole under basic conditions. Early methods employed mercury(II) oxide or silver salts as catalysts, but these faced challenges with byproduct formation (e.g., cephalosporin analogs) and low yields (50–60%).
Recent advancements utilize DBU (1,8-diazabicycloundec-7-ene) to form a reactive triazole-DBU complex, enabling regioselective substitution at −5°C to 30°C. This approach suppresses isomerization and achieves yields >90% with purity >99%.
Detailed Preparation Methods
DBU-Mediated Triazole Incorporation (Patent CN108912143A)
Steps:
- Complex Formation: 1H-1,2,3-triazole is dissolved in methanol at 0–5°C, followed by DBU addition (1:1–1.5 molar ratio).
- Nucleophilic Substitution: A solution of 2β-chloromethyl penam carboxylate in dichloromethane is added dropwise. The reaction proceeds at −5°C to 5°C for 0.5–1 hour, then warmed to 20–25°C.
- Workup: The mixture is washed with NH₄Cl, NaHCO₃, and brine. Crystallization from ethanol yields the product.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 90% |
| Purity | >99% (HPLC) |
| Byproducts | <0.5% (cephalosporin analogs) |
Mercury-Catalyzed Method (US4898939)
Steps:
- Ring Opening: Penicillanic acid sulfoxide is treated with HgO in acetic acid.
- Triazole Addition: 1H-1,2,3-triazole is introduced, forming the triazole-methyl intermediate.
- Esterification: The carboxylic acid is protected with benzhydryl chloride.
Limitations:
- Low yield (52–60%) due to competing seven-membered ring formation.
- Requires toxic mercury catalysts.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Industrial protocols favor 2-methyltetrahydrofuran (2-MeTHF) over THF for its lower toxicity and higher boiling point. Copper(I) iodide (5 mol%) enhances Grignard reagent compatibility during benzhydryl ester formation, achieving 80–90% yields.
Comparative Analysis of Methods
| Method | Catalyst | Yield | Purity | Byproducts | Scalability |
|---|---|---|---|---|---|
| DBU-Mediated | DBU | 90% | >99% | Minimal | High |
| Mercury-Catalyzed | HgO | 55% | 85–90% | Significant | Low |
| Copper-Assisted | CuI | 85% | 95% | Moderate | Moderate |
Recent Advances and Challenges
Chemical Reactions Analysis
Types of Reactions
Tazobactam Diphenylmethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced under specific conditions to yield different intermediates.
Substitution: Nucleophilic substitution reactions are common, especially with triazole compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Triazole silver is a common reagent for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates that are crucial for the synthesis of Tazobactam and its derivatives. These intermediates are essential for producing effective β-lactamase inhibitors .
Scientific Research Applications
Tazobactam Diphenylmethyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of β-lactamase inhibitors.
Biology: The compound is studied for its role in inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance.
Industry: The compound is used in the large-scale production of antibiotics, ensuring high yield and purity.
Mechanism of Action
Tazobactam Diphenylmethyl Ester exerts its effects by inhibiting β-lactamase enzymes. These enzymes are responsible for breaking down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, Tazobactam enhances the efficacy of β-lactam antibiotics, allowing them to target and kill β-lactamase-producing bacteria . The molecular targets include specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall .
Comparison with Similar Compounds
Substituent Variations
- Compound 96 : Benzhydryl (2S,5R)-6-(3-((tert-butyldimethylsilyl)oxy)-1-hydroxypropyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (83% yield) features a tert-butyldimethylsilyl-protected hydroxypropyl group. The bulky silyl group may enhance steric hindrance against β-lactamases but reduces solubility .
- Compound 64 : Benzhydryl (2S,5R,6R)-6-(2-acetoxyacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate includes an acetoxyacetamido side chain, which mimics penicillin-binding protein (PBP) substrates. This modification is common in β-lactam antibiotics but lacks the triazole moiety seen in the target compound .
- Ampicillin: A well-known β-lactam antibiotic with an aminophenylacetyl side chain. Unlike the target compound, ampicillin lacks the triazolylmethyl group and multiple oxo substitutions, making it more susceptible to β-lactamase hydrolysis .
Ester Group Impact
β-Lactamase Resistance Profile
The triazol-1-ylmethyl group in the target compound may act as a steric shield against β-lactamase binding, analogous to diazabicyclooctanone inhibitors (e.g., avibactam). In contrast, carbapenems (e.g., imipenem) rely on a 6α-hydroxyethyl side chain for resistance, while class B metallo-β-lactamases (MBLs) remain a challenge due to zinc-dependent hydrolysis .
Data Tables
Table 1: Structural Comparison of Selected 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
Biological Activity
Benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C23H22N4O5S
- Molecular Weight : 466.51 g/mol
This complex structure includes a triazole moiety, which is known for its biological activity, particularly in antimicrobial and antifungal applications.
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in microbial resistance mechanisms. The triazole component plays a crucial role in disrupting the synthesis of essential biomolecules in pathogens.
Antimicrobial Activity
The compound has demonstrated potent antimicrobial properties against various strains of bacteria and fungi. Its mechanism involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This makes it a valuable candidate for combination therapies with existing antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 µg/mL | |
| Escherichia coli | 4 µg/mL | |
| Candida albicans | 8 µg/mL |
Case Studies
- In Vitro Studies : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. Results indicated a significant reduction in bacterial load when combined with traditional antibiotics, highlighting its potential as an adjuvant therapy .
- Animal Models : In a murine model of infection, administration of Benzhydryl 3-methyl compound resulted in improved survival rates and reduced bacterial counts compared to control groups receiving standard treatments alone . These findings suggest that the compound enhances the effectiveness of existing antimicrobial agents.
Safety and Toxicology
Toxicological assessments indicate that Benzhydryl 3-methyl is well-tolerated at therapeutic doses, with minimal adverse effects reported in animal studies. However, further clinical trials are necessary to establish its safety profile in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
